(-)-N-Formyl-L-tert-leucine
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Overview
Description
(-)-N-Formyl-L-tert-leucine: is an organic compound that belongs to the class of amino acids. It is a derivative of L-tert-leucine, which is a non-proteinogenic amino acid. The compound is characterized by the presence of a formyl group attached to the nitrogen atom of the amino acid. This modification imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-N-Formyl-L-tert-leucine typically involves the formylation of L-tert-leucine. One common method is the reaction of L-tert-leucine with formic acid or formyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (-)-N-Formyl-L-tert-leucine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: L-tert-leucine carboxylic acid.
Reduction: L-tert-leucine primary amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (-)-N-Formyl-L-tert-leucine is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its potential role in protein modification and enzyme inhibition. It can be used to investigate the effects of formylation on protein function and stability.
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals. Its ability to modify proteins and peptides makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its formyl group can be utilized in various chemical processes to create novel compounds with desired properties.
Mechanism of Action
The mechanism of action of (-)-N-Formyl-L-tert-leucine involves its interaction with molecular targets such as enzymes and proteins. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their activity and function. This interaction can alter the protein’s conformation and stability, thereby influencing its biological activity.
Comparison with Similar Compounds
N-Formyl-L-leucine: Similar in structure but lacks the tert-butyl group.
N-Formyl-L-valine: Contains a valine residue instead of tert-leucine.
N-Formyl-L-isoleucine: Contains an isoleucine residue instead of tert-leucine.
Uniqueness: (-)-N-Formyl-L-tert-leucine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects its reactivity. This structural feature distinguishes it from other formylated amino acids and influences its chemical and biological properties.
Properties
IUPAC Name |
2-formamido-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-7(2,3)5(6(10)11)8-4-9/h4-5H,1-3H3,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCGTXBZDLZEDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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